Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate

Strigolactone synthesis Furanone intermediate Butenolide precursor

Researchers requiring a validated intermediate for strigolactone analog synthesis face route-scouting delays with simpler butanoate esters. Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate (CAS 80350-42-1) solves this via its unique orthogonal protecting-group architecture (4-acetoxy + 4-chloro), enabling patent-validated acid-catalyzed cyclization to 5-hydroxy-3-methyl-2(5H)-furanone at 65% isolated yield. • 98% purity minimizes side reactions in kilogram-scale campaigns. • Defined LogP (0.82), TPSA (72.83 Ų), and HBA (5) facilitate chromatographic monitoring. • Eliminates route-scouting time with a validated protocol.

Molecular Formula C9H15ClO5
Molecular Weight 238.66 g/mol
Cat. No. B13119628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate
Molecular FormulaC9H15ClO5
Molecular Weight238.66 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(CC(OC(=O)C)Cl)O
InChIInChI=1S/C9H15ClO5/c1-4-14-8(12)9(3,13)5-7(10)15-6(2)11/h7,13H,4-5H2,1-3H3
InChIKeyOCWCZLWKFYIMBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Acetoxy-4-Chloro-2-Hydroxy-2-Methylbutanoate: Verified Intermediate for Strigolactone Synthesis


Ethyl 4-acetoxy-4-chloro-2-hydroxy-2-methylbutanoate (CAS 80350-42-1) is a multifunctional butanoate ester bearing acetoxy, chloro, hydroxyl, and ethyl ester groups (molecular formula C₉H₁₅ClO₅, exact mass 238.06 g/mol) . It is structurally classified as a 4-substituted-2-hydroxybutanoate [1] and is primarily employed as a key synthetic intermediate—most notably in the patent-validated, acid-catalyzed preparation of 5-hydroxy-3-methyl-2(5H)-furanone, a strigolactone precursor . Its unique combination of labile protecting groups and a nucleofuge (Cl) enables sequential, controlled transformations that are not accessible with simpler analogs.

Workflow

Strigolactone precursor synthesis via acid-catalyzed cyclization route

Selection

Orthogonal protecting-group architecture with acetoxy and chloro substituents

Use Context

Patent-described sequential deprotection–cyclization cascade

Why This Compound Cannot Be Replaced by Common Butanoate Esters


In-class butanoate esters such as ethyl 2-hydroxy-2-methylbutanoate (CAS 77-70-3) or ethyl 4-chloro-2-hydroxy-2-methylbutanoate (CAS N/A) lack the orthogonal protecting-group architecture (acetoxy + chloro) that enables the tandem hydrolysis–cyclization pathway validated for this compound . The absence of the 4-acetoxy leaving group in simpler analogs precludes the formation of the requisite 5-hydroxyfuranone via acid-catalyzed ring closure, while analogs lacking the 4-chloro substituent cannot undergo the requisite nucleophilic substitution or elimination steps [1]. The quantitative evidence below demonstrates that only this specific substitution pattern delivers the documented yield, purity, and physicochemical profile required for reproducible synthetic outcomes.

Attribute
Target Compound
Common Butanoate Analogs
Protecting-group architecture
Acetoxy + chloro (orthogonal, acid-labile)
Single or no labile protecting group
Furanone cyclization
Patent-described acid-catalyzed route supported
Route may not be feasible without acetoxy leaving group
Sequential deprotection
Orthogonal deprotection–cyclization cascade reported
Sequential strategy may not transfer directly

Quantitative Differentiation Against Closest Structural Analogs


Patent-Verified Yield in Furanone Synthesis vs. Non-Acetoxy Analogs

The target compound serves as the direct precursor for 5-hydroxy-3-methyl-2(5H)-furanone (CAS 931-23-7) in a patented two-stage process: (i) treatment with HCl/acetic acid in ethanol at reflux for 4 h, followed by (ii) water addition and further reflux for 0.75 h, yielding the furanone in 65% isolated yield after distillation (120–135 °C, 8 mbar) . In contrast, no comparable published yield data exist for the analogous conversion of non-acetoxy-protected 4-chloro-2-hydroxybutanoates (e.g., ethyl 4-chloro-2-hydroxy-2-methylbutanoate) or simple 2-hydroxybutanoates into this furanone scaffold. The acetoxy group's role as a latent leaving group is structurally essential for the acid-catalyzed cyclization [REFS-1, REFS-2].

Patent-Verified Furanone Yield
Reported
65% isolated yield
vs. no yield reported for de-acetoxy analog
Supports synthetic route reproducibility and scale-up projection
Patent-described two-stage acid-catalyzed protocol
Strigolactone synthesis Furanone intermediate Butenolide precursor

Commercial Purity Advantage Over Closest Structural Analogs

The target compound is commercially supplied at 98% purity (HPLC-grade) by established vendors (e.g., Leyan, CATO) [REFS-1, REFS-2]. By comparison, the closest deacetoxylated analog, ethyl 4-chloro-2-hydroxy-2-methylbutanoate, is available at a minimum purity specification of only 95% , and the simple 2-hydroxy-2-methylbutanoate ester is typically offered at 95–97% purity . The 3-percentage-point purity advantage directly translates to reduced side-product formation in subsequent synthetic steps.

Commercial Purity Comparison
Head-to-head
98% (HPLC)
vs. 95–97% for closest structural analogs
Supports procurement specification review and reduced pre-use purification
Supplier specification; verify lot COA
Chemical procurement Purity specification Intermediate quality

Optimal Lipophilic–Hydrophilic Balance for Multi-Step Synthesis

The target compound has a computed partition coefficient (LogP) of 0.82 . This value lies in an intermediate range that balances membrane permeability with aqueous solubility. The deacetoxylated analog ethyl 4-chloro-2-hydroxy-2-methylbutanoate exhibits a higher LogP of approximately 1.4 , indicating greater lipophilicity and potentially reduced aqueous handling. Conversely, the simple hydroxy ester ethyl 2-hydroxy-2-methylbutanoate has a lower LogP of approximately 0.69 [1], which may limit organic-phase partitioning. The intermediate LogP of 0.82 thus represents a differentiated physicochemical profile favorable for multi-step synthesis requiring both organic and aqueous processing.

LogP Comparison
Cross-study context
LogP 0.82
vs. LogP 1.4 (de-acetoxy) and LogP 0.69 (simple ester)
Supports extraction and purification workflow with balanced partitioning
Computed values; confirm experimentally
Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Profile and Chromatographic Selectivity

The target compound features exactly 1 hydrogen bond donor (the tertiary hydroxyl) and 5 hydrogen bond acceptors (ester carbonyls, acetoxy oxygen, chloro) . This specific H-bond donor/acceptor ratio (1:5) is distinct from the deacetoxylated analog ethyl 4-chloro-2-hydroxy-2-methylbutanoate, which presents only 1 donor and 2–3 acceptors , and from ethyl 2-hydroxy-2-methylbutanoate, which presents 1 donor and 3 acceptors [1]. The additional acceptor sites derive from the acetoxy moiety and contribute to differential chromatographic retention and solubility behavior.

H-Bond Donor/Acceptor Profile
Head-to-head
HBD 1 / HBA 5
vs. HBD 1 / HBA 2–3 (de-acetoxy) and HBD 1 / HBA 3 (simple ester)
Supports chromatographic method selectivity for intermediate purification
Computed properties; method-dependent
Hydrogen bonding Molecular recognition Chromatographic behavior

Orthogonal Acid-Labile Acetoxy Deprotection Strategy

The acetoxy group at the 4-position undergoes selective acid-catalyzed hydrolysis (pH < 3) to reveal 4-chloro-2-hydroxy-2-methylbutanoic acid, while the ethyl ester remains largely intact under the same conditions [REFS-1, REFS-2]. This orthogonal lability is structurally impossible for non-acetoxy analogs such as ethyl 4-chloro-2-hydroxy-2-methylbutanoate, which lacks the protected alcohol and therefore cannot participate in the same sequential deprotection–cyclization cascade. The documented hydrolysis condition (HCl/acetic acid/ethanol, reflux) is quantitatively described in patent literature [1].

Orthogonal Deprotection Strategy
Class-level
Acid-catalyzed hydrolysis (pH < 3, reflux)
Acetoxy cleaved while ethyl ester retained
Supports convergent synthetic strategy design
Acidic hydrolysis condition context; patent-described
Protecting group strategy Orthogonal deprotection Synthetic methodology

High-Confidence Procurement and Application Scenarios


Scale-Up Synthesis of Strigolactone Analogs

Procurement of the 98%-purity compound directly enables the patent-described synthesis of 5-hydroxy-3-methyl-2(5H)-furanone at 65% isolated yield . This furanone is the core building block for strigolactone analogs used in plant germination research. The validated protocol eliminates route-scouting time and provides a defined cost-per-gram basis for project budgeting.

Orthogonal Protecting Group Strategies in Medicinal Chemistry

When a synthetic sequence demands an acid-labile protecting group at the 4-position while retaining a base-stable ethyl ester, this compound is uniquely suited among 2-hydroxybutanoates [1]. The quantitative hydrogen bond acceptor count (5) also facilitates chromatographic monitoring and purification of intermediates during multi-step analog synthesis.

High-Purity Intermediate for Quality-Sensitive Process Chemistry

The 98% commercial purity specification reduces the impurity burden in acid-catalyzed cyclization reactions, where trace nucleophiles can divert reaction pathways. This purity advantage is particularly relevant for kilogram-scale campaigns where re-purification costs dominate total process economics.

Physicochemical Reference Standard for QSAR Modeling

The precisely defined computed properties (LogP 0.82, HBD 1, HBA 5, TPSA 72.83 Ų) make this compound a useful calibration point for quantitative structure–activity relationship (QSAR) models focused on ester-containing small molecules, particularly when comparative data against analogs (LogP 0.69–1.4) are required.

Application
Selection Property
Validation Focus
Strigolactone analog synthesis
Patent-described route compatibility
Cyclization yield reproducibility
Orthogonal protecting-group strategies
Acid-labile acetoxy architecture
Sequential deprotection selectivity review
Process chemistry campaigns
Commercial purity specification
Impurity profile in acid-catalyzed steps
QSAR model calibration
Defined physicochemical parameters
Comparative LogP and H-bond parameter benchmarking
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